2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS: 946325-90-2) is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted at position 4 with an acetamide group and at position 2 with a carbamoyl urea moiety linked to a 4-chlorophenyl group. The acetamide side chain is further substituted with a 3-fluorophenyl ring. Its molecular formula is C₂₁H₂₁ClN₄O₃S, with a molecular weight of 444.93 g/mol .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-11-4-6-13(7-5-11)22-17(26)24-18-23-15(10-27-18)9-16(25)21-14-3-1-2-12(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXRDXUPHBFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The exact target of the compound “2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide” is currently unknown. It is known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the biological activities of indole and thiazole derivatives, it can be inferred that the compound may interact with its targets, leading to a variety of biochemical changes. These changes could potentially result in the observed biological activities.
Biochemical Pathways
Indole and thiazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways could potentially lead to the observed biological activities of the compound.
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H15ClN4O3S
- Molecular Weight : 390.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring system is known to enhance the compound's affinity for specific enzymes and receptors, which may lead to the modulation of crucial biological pathways. The exact mechanism remains to be fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation.
- Receptor Binding : Interaction with specific cellular receptors that mediate signaling pathways related to cancer and microbial resistance.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against resistant strains of bacteria and fungi:
| Compound | Activity | Target Organism |
|---|---|---|
| 2-{(4-Chlorophenyl)carbamoyl}thiazole | Moderate | Methicillin-resistant Staphylococcus aureus (MRSA) |
| 2-Amino-thiazole derivatives | High | Vancomycin-resistant Enterococcus faecium |
| Thiazole-based compounds | Broad-spectrum | Drug-resistant Candida strains |
These findings suggest that the thiazole moiety contributes to the antimicrobial efficacy, potentially offering a scaffold for new drug development.
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies have demonstrated that certain modifications to the thiazole structure can enhance cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-Amino-thiazole derivative | Caco-2 (colorectal cancer) | 31.9 |
| 4-Chloro-thiazole derivative | A549 (lung cancer) | 44.3 |
| N-phenylcarboxamide thiazole | HT29 (colon cancer) | 22.0 |
These results indicate a structure-activity relationship where specific substitutions on the thiazole ring significantly influence anticancer activity.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in MDPI reported that thiazole derivatives exhibited potent activity against drug-resistant strains, emphasizing their potential as novel antimicrobial agents. The study highlighted the importance of structural modifications in enhancing activity against Gram-positive bacteria and fungi . -
Anticancer Research :
Another investigation focused on the anticancer properties of thiazole derivatives revealed that compounds with electron-withdrawing groups, such as chlorine, showed increased potency against colorectal and lung cancer cell lines . This study underscores the role of electronic effects in modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs share common features such as the 1,3-thiazole core, acetamide linkages, and halogenated aryl substituents. Key differences lie in the substitution patterns, which influence physicochemical properties and biological interactions.
Table 1: Structural and Molecular Comparison
Key Observations:
- Urea vs. Amine Linkages : The carbamoyl urea group in the target compound (vs. Mirabegron’s amine) may enable stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
- Molecular Weight : The higher molecular weight of the target compound (444.93 g/mol) compared to Mirabegron (396.51 g/mol) reflects its bulkier substituents, which could impact bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
